![molecular formula C17H22N2O3S B604225 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine CAS No. 1206139-08-3](/img/structure/B604225.png)
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methoxy group The compound also contains a pyridylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of 5-(tert-butyl)-2-methoxyphenyl. This intermediate is then reacted with 3-pyridylmethylamine under basic conditions to yield the final product. Common reagents used in these reactions include thionyl chloride for the sulfonylation step and a base such as triethylamine for the amination step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of {[5-(Tert-butyl)-2-hydroxyphenyl]sulfonyl}(3-pyridylmethyl)amine.
Reduction: Formation of {[5-(Tert-butyl)-2-methoxyphenyl]sulfide}(3-pyridylmethyl)amine.
Substitution: Formation of {[5-(Tert-butyl)-2-substituted-phenyl]sulfonyl}(3-pyridylmethyl)amine.
Aplicaciones Científicas De Investigación
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The pyridylmethylamine moiety can interact with nucleic acids or other biomolecules, affecting their activity. The overall effect of the compound depends on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-pyridylmethyl)amine
- {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-pyridylmethyl)amine
- {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylethyl)amine
Uniqueness
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine is unique due to the specific positioning of the tert-butyl and methoxy groups on the phenyl ring, as well as the presence of the pyridylmethylamine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-tert-butyl-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)14-7-8-15(22-4)16(10-14)23(20,21)19-12-13-6-5-9-18-11-13/h5-11,19H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWBYRUJSPYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
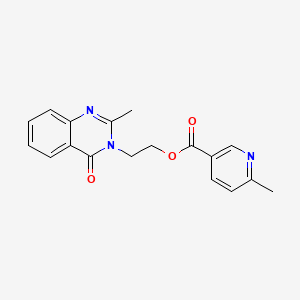
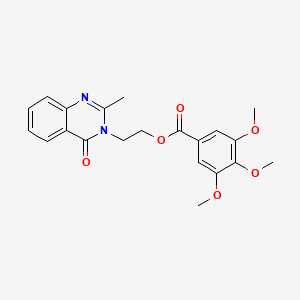
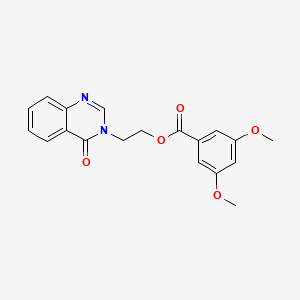
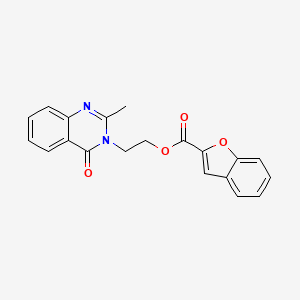
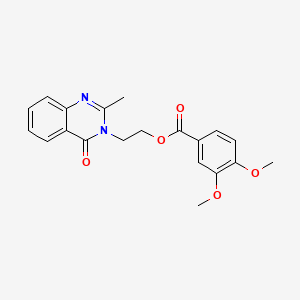
![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)
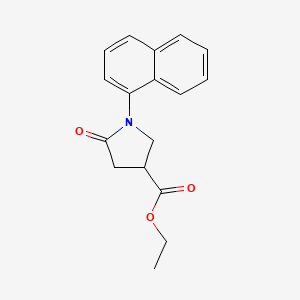
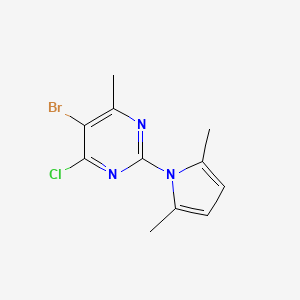
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B604160.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)-](/img/structure/B604161.png)
![2-[5-(2-Amino-5-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B604165.png)
